2-[4-chloro-3-(trifluoromethyl)phenyl]-6,7-dimethoxy-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
2-[4-chloro-3-(trifluoromethyl)phenyl]-6,7-dimethoxy-2,3-dihydro-1H-isoindol-1-one is a complex organic compound with significant applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure characterized by a chloro and trifluoromethyl-substituted phenyl ring, along with dimethoxy groups and an isoindolinone core. Its distinct chemical properties make it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-chloro-3-(trifluoromethyl)phenyl]-6,7-dimethoxy-2,3-dihydro-1H-isoindol-1-one typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-(trifluoromethyl)aniline and 2,3-dimethoxybenzaldehyde.
Formation of Isoindolinone Core: The key step involves the formation of the isoindolinone core through a cyclization reaction. This can be achieved by reacting the aniline derivative with the benzaldehyde in the presence of a suitable catalyst, such as a Lewis acid (e.g., aluminum chloride) under reflux conditions.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and reduce costs. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Green Chemistry Approaches: Implementing environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[4-chloro-3-(trifluoromethyl)phenyl]-6,7-dimethoxy-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to modify the isoindolinone core or the phenyl ring. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The chloro and trifluoromethyl groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers, amides, or other substituted derivatives.
Scientific Research Applications
2-[4-chloro-3-(trifluoromethyl)phenyl]-6,7-dimethoxy-2,3-dihydro-1H-isoindol-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-chloro-3-(trifluoromethyl)phenyl]-6,7-dimethoxy-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, apoptosis, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-chloro-3-(trifluoromethyl)aniline
- 2,3-dimethoxybenzaldehyde
Uniqueness
2-[4-chloro-3-(trifluoromethyl)phenyl]-6,7-dimethoxy-2,3-dihydro-1H-isoindol-1-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its isoindolinone core is particularly noteworthy for its stability and versatility in chemical synthesis.
This compound’s unique structure and properties make it a valuable subject for ongoing research and development in various scientific and industrial fields.
Properties
Molecular Formula |
C17H13ClF3NO3 |
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Molecular Weight |
371.7 g/mol |
IUPAC Name |
2-[4-chloro-3-(trifluoromethyl)phenyl]-6,7-dimethoxy-3H-isoindol-1-one |
InChI |
InChI=1S/C17H13ClF3NO3/c1-24-13-6-3-9-8-22(16(23)14(9)15(13)25-2)10-4-5-12(18)11(7-10)17(19,20)21/h3-7H,8H2,1-2H3 |
InChI Key |
GGQLPNDFBGFBGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(CN(C2=O)C3=CC(=C(C=C3)Cl)C(F)(F)F)C=C1)OC |
Origin of Product |
United States |
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